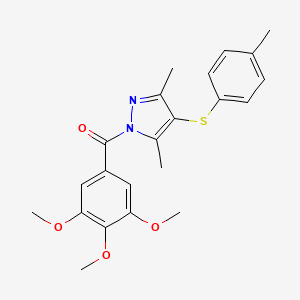

![molecular formula C17H16Cl2O3 B2601099 4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone CAS No. 339020-54-1](/img/structure/B2601099.png)

4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

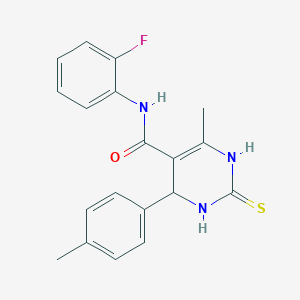

The compound “4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone” is a complex organic molecule. It contains a butanone group, which is a type of ketone, and a benzyloxy group attached to a dichlorophenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzyloxy group might undergo reactions typical of ethers, while the dichlorophenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, solubility in various solvents, and its spectroscopic properties .Aplicaciones Científicas De Investigación

Photogeneration and Reactivity of Aryl Cations

The photochemistry of aromatic halides, including compounds structurally similar to 4-[2-(Benzyloxy)-3,5-dichlorophenyl]-4-hydroxy-2-butanone, has been studied extensively. One study explores the photogeneration of aryl cations from aromatic halides like 4-chlorophenol and 4-chloroanisole in various solvents. The research demonstrates that these compounds undergo reductive dehalogenation, leading to the formation of arylated products. This process involves homolytic and heterolytic paths, depending on the solvent used, and is indicative of the cationic mechanism of addition to alkenes. The study emphasizes the potential application of these photochemical reactions in synthesizing arylated compounds (Protti, Fagnoni, Mella, & Albini, 2004).

Synthesis and Biological Activity of Amino Acids and Heterocycles

Another avenue of scientific research application is in the synthesis of unnatural amino acids and heterocycles. A study details how treating 4-(3,4-Dichlorophenyl)-4-oxobut-2-enoic acid with certain reagents can lead to butanoic acid derivatives, which serve as unnatural α-amino acids. These derivatives are then used to synthesize various heterocycles, suggesting their importance in pharmacological research and as potential bases of nucleoside moieties (El-Hashash & Rizk, 2013).

Synthesis and Spectroscopic Characterization of Azo-Pyrazoline Derivatives

The synthesis and characterization of azo-pyrazoline derivatives is another important application. Research in this field has led to the creation of various substituted phenyl-1-substituted-2-pyrazolines with potential biological activity. These compounds are synthesized through a series of reactions starting with 4-benzyloxy-3-(2-chlorophenylazo)-acetophenone. The structural confirmation of these compounds through various spectroscopic methods and their significant antibacterial activity against both gram-negative and gram-positive bacteria highlight the relevance of this chemical compound in medicinal chemistry (Hawaiz & Samad, 2012).

Mecanismo De Acción

Target of Action

It’s structurally similar to monobenzone , which targets melanocytes in the skin .

Mode of Action

Monobenzone, a structurally similar compound, is known to increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Biochemical Pathways

Monobenzone inhibits melanin production by polymerization of oxidation products of tyrosine and dihydroxyphenyl compounds .

Result of Action

Monobenzone may cause destruction of melanocytes and permanent depigmentation .

Propiedades

IUPAC Name |

4-(3,5-dichloro-2-phenylmethoxyphenyl)-4-hydroxybutan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O3/c1-11(20)7-16(21)14-8-13(18)9-15(19)17(14)22-10-12-5-3-2-4-6-12/h2-6,8-9,16,21H,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLIEJZLCMBRSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=C(C(=CC(=C1)Cl)Cl)OCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine](/img/structure/B2601017.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2601019.png)

![N-(5,6-dichloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2601028.png)

![2-methoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2601030.png)

![(4-((4-fluorobenzyl)thio)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2601033.png)